molecular formula C11H11NO3 B13353983 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13353983
M. Wt: 205.21 g/mol
InChI Key: RSKQGJASTIHGMU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 1021993-00-9) is a high-value heterocyclic building block with a molecular formula of C11H11NO3 and a molecular weight of 205.21 . This compound is of significant interest in medicinal chemistry and early drug discovery research, particularly in the development of inhibitors for D-amino acid oxidase (DAAO) . DAAO is a peroxisomal enzyme that oxidizes D-amino acids and is involved in the regulation of glutamatergic neurotransmission in the brain . As such, DAAO has been identified as a promising target for treating central nervous system (CNS) disorders, and fused heterocyclic scaffolds like this one are key investigational tools in this field . Researchers utilize this carboxylic acid functionalized scaffold as a critical precursor for the synthesis of more complex molecules, exploring its potential to modulate biochemical pathways associated with neuropsychiatric conditions . The compound is characterized by its solid form and is supplied with high purity to ensure reliable and reproducible experimental outcomes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets for proper handling and storage information, which is recommended to be at -20°C for long-term stability .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(cyclopropylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

RSKQGJASTIHGMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C2C(=O)O)OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and furoic acid derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of 4H-furo[3,2-b]pyrrole-5-carboxylic acid derivatives are heavily influenced by substituents at the 4-position. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Methyl (CH₃) C₈H₇NO₃ 165.15 Intermediate for carboxamide synthesis; lower lipophilicity compared to bulkier groups
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Ethyl (C₂H₅) C₉H₉NO₃ 179.18 Enhanced metabolic stability vs. methyl derivatives
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid Bromo (Br) at C-2 C₇H₄BrNO₃ 230.02 Electrophilic reactivity for cross-coupling reactions
3-Hydroxymethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Hydroxymethyl (CH₂OH) C₈H₇NO₄ 181.15 Improved solubility; potential prodrug applications
4-(Cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid Cyclopropylmethyl (C₄H₇) C₁₁H₁₁NO₃ 221.21 DAAO inhibition (IC₅₀ ~10 nM); neuroprotective effects

Key Observations :

  • Lipophilicity : Cyclopropylmethyl and ethyl groups enhance membrane permeability compared to methyl or hydroxymethyl substituents .
  • Bioactivity : The cyclopropylmethyl group in SUN confers superior DAAO inhibition, likely due to optimal steric and electronic interactions with the enzyme’s active site .
  • Synthetic Utility : Bromo derivatives serve as intermediates for Suzuki or Stille couplings, enabling further functionalization .
Thieno[3,2-b]pyrrole Analogues

Replacing the furan oxygen with sulfur yields thieno[3,2-b]pyrrole derivatives, altering electronic properties and bioactivity:

Compound Name Core Structure Molecular Formula Key Differences vs. Furo Analogue Applications References
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole C₈H₇NO₂S Higher electron density (S vs. O); red-shifted UV absorption Antimicrobial agents; Giardia inhibitors
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole C₈H₇NO₂S Improved thermal stability (TGA data) Organic semiconductors

Key Observations :

  • Electronic Effects: Sulfur’s polarizability enhances π-conjugation, making thieno derivatives suitable for optoelectronic applications .
  • Biological Activity: Thieno analogues exhibit distinct target selectivity; e.g., 4-methyl-thieno derivatives inhibit Giardia duodenalis via carboxamide derivatives .
Pharmacological Data Comparison
Compound Target IC₅₀/EC₅₀ Model System Reference
4-(Cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN) DAAO 10 nM Rodent hippocampus
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Giardia duodenalis 2.5 µM In vitro assay
3-Acetoxy-5-methyl-2-nitro-terephthalic acid (from Artemisia scopaeformis) Antioxidant EC₅₀ = 15 µg/mL DPPH assay

Key Observations :

  • Potency: SUN’s nanomolar DAAO inhibition underscores its neuropharmacological relevance .
  • Diverse Applications: Thieno derivatives and plant-extracted analogues show promise in antimicrobial and antioxidant contexts .

Biological Activity

The compound 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a member of the furo[3,2-b]pyrrole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be represented as follows:

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

This compound features a furo-pyrrole framework, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the furo[3,2-b]pyrrole class exhibit a range of biological activities, including:

  • Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have displayed activity against various bacterial strains, indicating potential as antibiotic agents.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exhibited significant free radical scavenging activity in vitro. The IC50 value was determined to be 45 µM, indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 25 µM) .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound resulted in a 60% reduction in paw swelling compared to control groups. This suggests that the compound may modulate inflammatory responses effectively .
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results indicate promising antibacterial properties .

Comparative Biological Activity Table

Biological ActivityCompoundIC50/MIC Values
Antioxidant4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acidIC50 = 45 µM
Anti-inflammatory4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acidReduction in paw swelling by 60%
Antimicrobial4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acidMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the furopyrrole core. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce formyl groups to the heterocyclic system, followed by cyclopropane substitution via nucleophilic alkylation (e.g., using cyclopropylmethyl bromide under basic conditions) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions, such as ester hydrolysis or ring-opening. Yields are often improved by using anhydrous solvents (e.g., THF) and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities. Purity thresholds ≥98% are typical for pharmacological studies .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and carboxylic acid proton (δ ~12–14 ppm) .
  • X-ray Crystallography : Resolve crystal structures (if crystalline) to confirm regiochemistry and substituent orientation .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The carboxylic acid group confers moderate aqueous solubility at neutral/basic pH, while the cyclopropylmethyl group enhances lipophilicity. Stability studies (via LC-MS) should assess degradation under light, heat, or acidic conditions. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence binding affinity to biological targets like D-amino acid oxidase (DAAO)?

  • Methodological Answer : Compare with analogs lacking the cyclopropyl group (e.g., methyl or ethyl derivatives) using:

  • Enzyme Assays : Measure IC₅₀ values in DAAO inhibition assays (e.g., spectrophotometric detection of H₂O₂) .
  • Molecular Docking : Use crystallographic data (PDB: 3CUK) to model interactions between the cyclopropyl group and hydrophobic pockets in DAAO .
  • SAR Analysis : Correlate substituent size/logP with inhibitory potency .

Q. How can computational methods resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from enzyme assays and cell-based studies, accounting for variables like assay pH, buffer composition, and cell line specificity.
  • Free-Energy Perturbation (FEP) : Simulate binding free energies to identify contributions of the cyclopropyl group to target selectivity .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donor count .

Q. What strategies are effective for regioselective functionalization of the furopyrrole core in late-stage derivatization?

  • Methodological Answer :

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., amides) to functionalize specific positions (e.g., C2 or C3) .
  • Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to enable electrophilic substitution at the pyrrole nitrogen .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., Suzuki couplings) to reduce decomposition risks .

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